Color Shade Differentiation: Diethylamino vs. Dimethylamino vs. Methoxy Analogs on Hair
Under identical dyeing conditions (aqueous solution, pH 7, atmospheric oxygen oxidation, 20–25 minutes contact time on hair with high white-hair content), the 4-substituent on the 2,6-diaminophenol scaffold determines the resulting hair color. The diethylamino analog (CAS 32190-99-1) produces a light gold-brown tint, while the dimethylamino analog (2,6-diamino-4-dimethylaminophenol dihydrochloride) gives a blond coloration, and the methoxy analog (6-amino-4-methoxy-2-aminophenol sulfate) yields a khaki coloration [1]. These outcomes are consistent across multiple formulation examples in the patent and are independent of added couplers, reflecting the inherent self-coupling chromophore of each compound [1].
| Evidence Dimension | Resulting hair color shade (visual assessment) under air-oxidation dyeing conditions |
|---|---|
| Target Compound Data | Light gold-brown tint (6-amino-4-diethylamino-2-aminophenol trihydrochloride, 3 g in 100 cc water, pH 7, applied to light brown hair with 80% white hairs, 20 min contact) [1] |
| Comparator Or Baseline | Comparator 1 (dimethylamino analog): Blond coloration (6-amino-4-dimethyl-2-aminophenol dihydrochloride, 3 g, pH 7, 20% ammonia 7 cc, water q.s. 100 cc, H₂O₂, 25 min on hair with 90% white hairs). Comparator 2 (methoxy analog): Khaki coloration (6-amino-4-methoxy-2-aminophenol sulfate, 2.5 g, pH 7, water q.s. 100 cc, 10 min on hair with 90% white hairs) [1] |
| Quantified Difference | Qualitative shade divergence: gold-brown (diethylamino) vs. blond (dimethylamino) vs. khaki (methoxy). The diethylamino group's stronger electron-donating effect shifts the chromophore absorption bathochromically relative to methoxy, yielding a warmer, gold-toned brown [1]. |
| Conditions | Aqueous solution, pH 7, air oxidation (no exogenous H₂O₂ for primary examples), room temperature, contact time 10–25 minutes, human hair substrates with 80–90% white hair content [1] |
Why This Matters
Procurement of the wrong 4-substituted analog will irreversibly alter the target color shade in the final formulation, making the diethylamino compound non-substitutable for gold-brown tonal outcomes.
- [1] L'Oreal S.A., US Patent 3,666,812, Diamino phenol hair dyeing compounds, Examples 6, 8, 13, 19; claims 5–6. View Source
